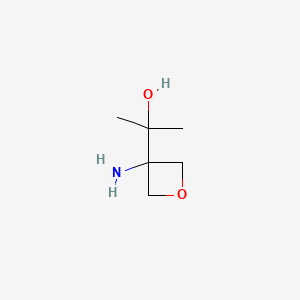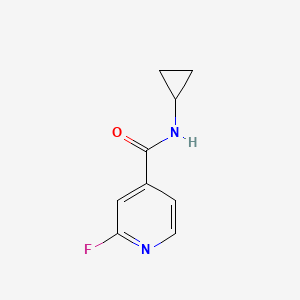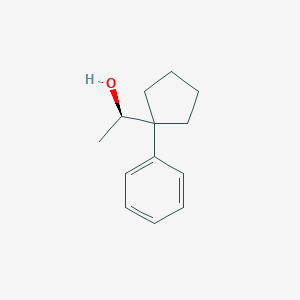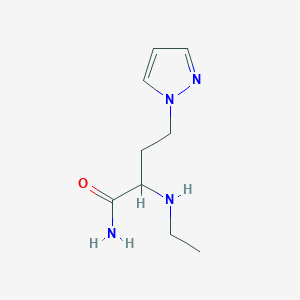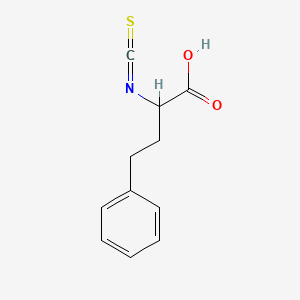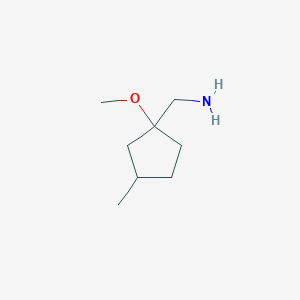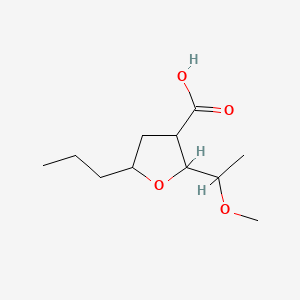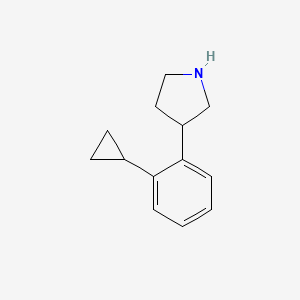
3-(2-Cyclopropylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Cyclopropylphenyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a 2-cyclopropylphenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities and its ability to act as a scaffold for drug development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclopropylphenyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a classical method for the preparation of pyrrolidine derivatives is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin . Another method involves the catalytic ammoniation of tetrahydrofuran (THF) using ammonia under high temperature and catalysis by solid acids .
Industrial Production Methods: In industrial settings, pyrrolidine is often produced via the gas-phase catalytic method using tetrahydrofuran and ammonia as raw materials. This process is carried out at high temperatures under the catalysis of solid acids . The separation of pyrrolidine from the crude product is achieved using nonporous adaptive crystals, which offer high purity and low energy cost .
化学反应分析
Types of Reactions: 3-(2-Cyclopropylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
科学研究应用
3-(2-Cyclopropylphenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用机制
The mechanism of action of 3-(2-Cyclopropylphenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. For example, molecular docking studies have shown that pyrrolidine derivatives can interact with Akt, a protein kinase involved in cell signaling pathways . This interaction can modulate the activity of Akt, leading to various biological effects.
相似化合物的比较
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,3-dione: A versatile scaffold used in the synthesis of bioactive agents and natural products.
Pyrrolone: Known for its anti-inflammatory and analgesic activities.
Uniqueness: 3-(2-Cyclopropylphenyl)pyrrolidine is unique due to the presence of the 2-cyclopropylphenyl group, which imparts distinct steric and electronic properties. This substitution can enhance the compound’s binding affinity to specific molecular targets, making it a valuable scaffold in drug discovery .
属性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
3-(2-cyclopropylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-2-4-13(11-7-8-14-9-11)12(3-1)10-5-6-10/h1-4,10-11,14H,5-9H2 |
InChI 键 |
JIRWBZZSEPGHGL-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC=CC=C2C3CCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


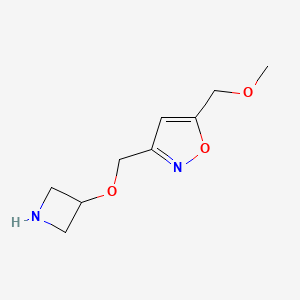

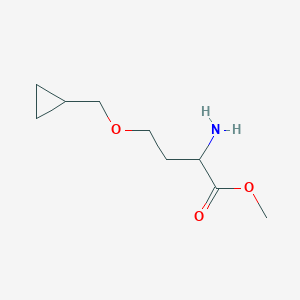
![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13622482.png)
